

# Pumiliotoxin 251D molecular mass and chemical properties

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# Pumiliotoxin 251D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Pumiliotoxin 251D** (PTX 251D) is a lipophilic alkaloid toxin originally isolated from the skin of dendrobatid poison frogs. It is a potent modulator of voltage-gated ion channels, exhibiting significant insecticidal and neurological activity. This document provides an in-depth overview of the molecular and chemical properties of **Pumiliotoxin 251D**, detailed experimental protocols for its study, and an exploration of its mechanism of action, offering valuable insights for researchers in neuropharmacology, toxicology, and drug development.

## **Chemical and Physical Properties**

**Pumiliotoxin 251D** is an indolizidine alkaloid with a molecular mass of 251.41 g/mol and the chemical formula  $C_{16}H_{29}NO.[1][2][3]$  Its structure features a substituted indolizidine ring system. The naturally occurring and biologically active form is the (+)-enantiomer.[1]

# Table 1: Chemical and Physical Properties of Pumiliotoxin 251D



Property	Value	Source
Molecular Formula	C16H29NO	[2][3]
Molecular Weight	251.41 g/mol	[2][3]
IUPAC Name	(6Z,8S,8aS)-8-methyl-6- [(2R)-2- methylhexylidene]-1,2,3,5,7,8a -hexahydroindolizin-8-ol	[2]
CAS Number	73376-35-9	[1][4]
PubChem CID	6440480	[2]
Appearance	Lipophilic solid	[4]
Biological Source	Skin of poison frogs (e.g., Dendrobates, Epipedobates) and some toads (Melanophryniscus)	[1][4]

### **Mechanism of Action**

**Pumiliotoxin 251D** primarily functions as a modulator of voltage-gated sodium channels (VGSCs). Unlike many other pumiliotoxins that act as positive modulators, PTX 251D blocks the influx of Na<sup>+</sup> ions in mammalian VGSCs.[1] It shifts the voltage dependence of both activation and inactivation to more negative potentials. This inhibitory effect is particularly potent on insect VGSCs, which explains its strong insecticidal properties.[1]

Furthermore, PTX 251D has been shown to affect other ion channels. It can increase the permeability of VGSCs to K<sup>+</sup> ions, disrupting the sodium-potassium equilibrium in neurons.[1] It also exhibits inhibitory effects on voltage-gated potassium channels (VGPCs) and Ca<sup>2+</sup>-stimulated ATPase.[1] The inhibition of Ca<sup>2+</sup>-stimulated ATPase leads to an increase in intracellular calcium concentrations, which may contribute to the observed muscle twitch potentiation.[1]

### **Experimental Protocols**



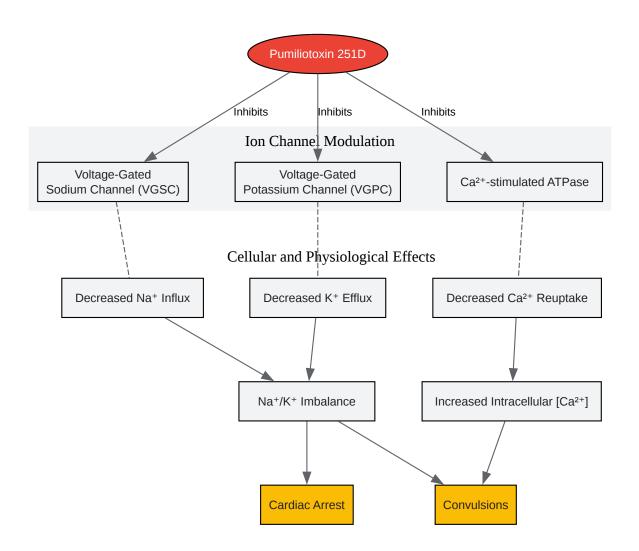
### **Total Synthesis of (+)-Pumiliotoxin 251D**

The total synthesis of (+)-**Pumiliotoxin 251D** has been achieved through various multi-step strategies. One notable approach involves a nickel-catalyzed reductive cyclization. The following is a generalized workflow based on published syntheses.[5]

Workflow for the Synthesis of (+)-Pumiliotoxin 251D







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### References

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